molecular formula C15H26N2O3S B2561554 N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1385334-38-2

N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No. B2561554
M. Wt: 314.44
InChI Key: ZNYSBQSJYAWVIN-UHFFFAOYSA-N
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Description

“N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The tert-butylsulfonyl group is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the introduction of the tert-butylsulfonyl group . The exact methods would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring would likely contribute to the compound’s three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The piperidine ring could undergo reactions typical of amines, while the tert-butylsulfonyl group could be involved in reactions typical of sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could affect its solubility and reactivity .

Scientific Research Applications

Regioselective Deprotection and Acylation

Regioselective deprotection and acylation techniques are critical in the synthesis of complex molecules. A study describes the synthesis of a penta-N-protected polyamide derivative that includes the process of selective deprotection and subsequent acylation, demonstrating the utility of such compounds in creating molecules with multiple independently removable protecting groups, which is essential for the stepwise construction of complex molecular architectures (Pak & Hesse, 1998).

Asymmetric Synthesis of Amines

The compound's structural motif is useful in the asymmetric synthesis of amines, where N-tert-butanesulfinyl imines serve as intermediates for synthesizing a wide range of amines with high enantioselectivity. This methodology has been effectively applied to create alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing its versatility in synthesizing bioactive molecules and pharmaceutical agents with precise stereocontrol (Ellman, Owens, & Tang, 2002).

Catalytic Aminohydroxylation and Aziridination

The use of tert-butylsulfonamide derivatives as efficient nitrogen sources for catalytic aminohydroxylation and aziridination of olefins has been explored. These reactions are foundational for the synthesis of nitrogen-containing compounds, such as amino alcohols and aziridines, which are significant in medicinal chemistry and material science. The ease of cleaving the sulfonyl-nitrogen bond under mild acidic conditions makes these derivatives highly useful for introducing amino groups into olefin substrates (Gontcharov, Liu, & Sharpless, 1999).

Synthesis of Protected 1,2-Amino Alcohols

Protected 1,2-amino alcohols serve as key intermediates in the synthesis of biologically active compounds and are essential for constructing molecules with multiple functional groups. Research into tert-butanesulfinyl aldimines and ketimines has shown their efficacy as precursors in the synthesis of these protected amino alcohols, highlighting the compound's role in enabling the synthesis of complex molecules required for pharmaceutical development and chemical biology (Tang, Volkman, & Ellman, 2001).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific information, it’s difficult to predict its safety profile .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its interactions with biological systems to determine its potential as a pharmaceutical .

properties

IUPAC Name

N-(2-tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3S/c1-5-9-17-10-6-13(7-11-17)14(18)16-8-12-21(19,20)15(2,3)4/h1,13H,6-12H2,2-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYSBQSJYAWVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CCNC(=O)C1CCN(CC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide

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